molecular formula C10H10N2O B1613482 6-Methoxyisoquinolin-3-amine CAS No. 28970-68-5

6-Methoxyisoquinolin-3-amine

Cat. No.: B1613482
CAS No.: 28970-68-5
M. Wt: 174.2 g/mol
InChI Key: XDYBPKCRPTVSHW-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-3-amine: is a heterocyclic organic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, featuring a methoxy group at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methoxyisoquinolin-3-amine involves the reaction of 6-bromoisoquinolin-3-amine with sodium methoxide in dimethyl sulfoxide (DMSO) under microwave irradiation. The reaction is typically carried out at 150°C for 30 minutes, yielding the desired product after purification .

Industrial Production Methods: The use of microwave irradiation and DMSO as a solvent can be adapted for larger-scale production with appropriate modifications to the reaction setup and purification processes .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Methoxyisoquinolin-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of various bioactive molecules .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the development of novel therapeutic agents targeting various biological pathways .

Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable intermediate in the production of specialty chemicals .

Mechanism of Action

The specific mechanism of action of 6-Methoxyisoquinolin-3-amine is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets and pathways, potentially influencing enzymatic activities and receptor binding. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Uniqueness: 6-Methoxyisoquinolin-3-amine is unique due to the specific positioning of the methoxy and amine groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions in synthetic and biological applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

6-methoxyisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYBPKCRPTVSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632873
Record name 6-Methoxyisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28970-68-5
Record name 6-Methoxyisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude 2,2-diethoxy-N-(4-methoxybenzyl)acetimidamide (23 g) was added dropwise to conc. sulfuric acid (200 mL) at 20˜25° C. with stirring. The mixture was stirred at room temperature for 48 hours and then quenched with ice (1 Kg). 12 N NaOH solution (400 mL) was added to give a final pH of 9˜10. The resulting suspension was extracted with CH2Cl2 (5×2 L). The organic layers were combined, washed with brine (500 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1) and afforded the title compound (430 mg, 2.9% yield based on p-methoxybenzylamine) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): 8.62 (s, 1H), 7.66 (d, J=9 Hz, 1H), 6.86 (d, J=2.4, 1H), 6.75 (dd, J=2.4 and 9 Hz, 1H), 6.52 (s, 1H), 5.83 (s, 1H), 3.83 (s, 3H); MS: m/z 175.1 (M+H+).
Name
2,2-diethoxy-N-(4-methoxybenzyl)acetimidamide
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
2.9%

Synthesis routes and methods II

Procedure details

In a dry box, to the microwave test tube (20 ml volume) was added the 6-bromoisoquinolin-3-amine (1.0 g, 4.5 mmol) and the NaOMe (242.0 mg, 4.5 mmol) in 10 ml of DMSO. The microwave test tube was capped and moved from the dry box. The test tube was place into Microwave station to heat at 150° C. for 30 min. The crude residue was purified by a silica gel column to give 420 mg (yield 53.8%). 1H NMR (400 MHz, DMSO-d6) ppm 2.44 (s, 3H), 7.94-8.11 (m, 2H), 8.17 (d, J=8.56 Hz, 2H), 8.82 (s, 1H). MS m/z, (APCI); 175.1 ([M+H]+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
242 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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